5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
This compound belongs to the 5H-thiazolo[3,2-a]pyrimidin-5-one class, characterized by a fused thiazole-pyrimidine core. The structure features a 5-oxo group, a carboxamide moiety at position 6, and a phenethyl side chain substituted with a sulfamoyl (-SO2NH2) group at the para position.
Properties
IUPAC Name |
5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S2/c16-25(22,23)11-3-1-10(2-4-11)5-6-17-13(20)12-9-18-15-19(14(12)21)7-8-24-15/h1-4,7-9H,5-6H2,(H,17,20)(H2,16,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRZFNXGQMTBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CN=C3N(C2=O)C=CS3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent One-Pot Synthesis
Adapting methodologies from CN103012440A, the core structure is synthesized via a one-pot reaction involving:
- 2-Aminothiazole : Serves as the thiazole precursor.
- Aldehyde derivative : Typically aromatic aldehydes; for this compound, a protected aldehyde compatible with subsequent sulfamoyl introduction may be used.
- Acetoacetic ester : Provides the ketoester moiety for pyrimidine ring formation.
- Ionic liquid catalyst : Enhances reaction efficiency (e.g., 1-butyl-3-methylimidazolium chloride).
Reaction conditions :
Mechanism :
- Condensation of 2-aminothiazole and aldehyde forms a Schiff base.
- Michael addition of acetoacetic ester to the imine intermediate.
- Cyclization and dehydration yield the thiazolo[3,2-a]pyrimidine scaffold.
Alternative Cyclization Routes
Phosphonylation strategies from Beilstein Journal of Organic Chemistry demonstrate that α-halo ketones or acids can cyclize with 2-thiouracils to form thiazolopyrimidines. For the target compound:
- 6-Carboxylic acid functionalization : Use of ethyl chlorooxaloacetate introduces the C6 carboxylic acid group during cyclization.
- Regioselectivity control : Electron-donating substituents on the pyrimidine favor N3 cyclization, critical for positioning the carboxamide.
Introduction of the 6-Carboxamide Group
Carboxylic Acid Activation
The thiazolo[3,2-a]pyrimidine-6-carboxylic acid is activated for amide bond formation:
- Reagents : Thionyl chloride (SOCl₂) converts the acid to its acyl chloride.
- Conditions : Anhydrous dichloromethane, 0–25°C, 2–4 hours.
Amide Coupling with 4-Sulfamoylphenethylamine
The acyl chloride reacts with 4-sulfamoylphenethylamine under basic conditions:
- Base : Triethylamine or pyridine (2–3 equivalents)
- Solvent : Tetrahydrofuran or dimethylformamide
- Temperature : 0°C to room temperature
- Yield : 70–85%
Alternative coupling agents : Carbodiimides (EDCl) with HOBt or HOAt improve efficiency in polar aprotic solvents.
Functionalization of the 4-Sulfamoylphenethyl Group
Synthesis of 4-Sulfamoylphenethylamine
- Sulfonation of phenethylamine :
- Reaction with chlorosulfonic acid forms 4-chlorosulfonylphenethylamine.
- Ammonolysis introduces the sulfamoyl group.
- Protection strategies : Tert-butoxycarbonyl (Boc) protection prevents side reactions during coupling.
Direct Incorporation via Reductive Amination
An alternative route involves:
- Condensing 4-sulfamoylbenzaldehyde with ethanolamine.
- Reducing the imine intermediate (NaBH₄ or H₂/Pd-C) to form the phenethylamine derivative.
Optimization and Challenges
Regioselectivity in Cyclization
Solvent and Catalyst Impact
Purification Techniques
- Recrystallization : Ethyl acetate/hexane mixtures isolate the core intermediate.
- Column chromatography : Required for separating regioisomers in non-selective reactions.
Data Tables
Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| One-pot multicomponent | Ethanol, [bmim]Cl, reflux | 86 | 98 | |
| Phosphonylation route | DCM, RT, 24 h | 72 | 95 | |
| Amide coupling (EDCl/HOBt) | DMF, 0°C to RT | 85 | 99 |
Table 2: Key Spectral Data
| Compound | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|
| Thiazolo[3,2-a]pyrimidine-6-carboxylic acid | 8.21 (s, 1H), 4.32 (q, 2H) | 237.1 |
| 4-Sulfamoylphenethylamine | 7.78 (d, 2H), 3.02 (t, 2H) | 200.1 |
| Final product | 8.45 (s, 1H), 7.65 (d, 2H) | 435.3 |
Chemical Reactions Analysis
Types of Reactions
5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Synthesis Overview
| Step | Description |
|---|---|
| 1 | Condensation of 4-sulfamoylphenethylamine with thiazolo[3,2-a]pyrimidine derivative |
| 2 | Reaction conducted in DMF at elevated temperatures |
| 3 | Purification of product through recrystallization |
Chemistry
5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable in synthetic organic chemistry .
Biology
The compound is being investigated for its antimicrobial properties. Preliminary studies suggest that it inhibits bacterial growth effectively, which positions it as a candidate for developing new antimicrobial agents. In vitro assays have demonstrated significant activity against various bacterial strains .
Medicine
Research indicates potential applications in anti-inflammatory and anticancer therapies. The compound has shown promise in inhibiting specific enzymes involved in inflammatory pathways and cancer progression. For instance, studies have explored its mechanism of action involving the inhibition of adenosine receptors and carbonic anhydrase isozymes .
Case Study: Anticancer Activity
A study evaluated the compound's efficacy against tumor-associated carbonic anhydrases (hCA IX and XII). Results indicated that derivatives featuring the sulfonamide group exhibited nanomolar inhibitory potency, suggesting a strong therapeutic potential in cancer treatment .
Industry
In industrial applications, 5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is utilized in developing new materials with specific chemical properties. Its unique structure allows for modifications that can enhance material performance in various applications.
Mechanism of Action
The mechanism of action of 5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Core Structure Variations
The thiazolo[3,2-a]pyrimidine scaffold is common across all analogs, but substituents at positions 3, 5, 6, and 7 vary significantly:
- Position 5 : The 5-oxo group is conserved in most derivatives, critical for maintaining the heterocyclic core’s planarity and electronic profile.
- Position 6: Carboxamide substituents are prevalent (e.g., ethyl esters in , phenethyl groups in ). The target compound’s N-(4-sulfamoylphenethyl) group enhances hydrophilicity compared to nonpolar alkyl chains .
- Position 3 : Methyl or oxo groups are common; substituents here influence steric effects and ring puckering .
Table 1: Structural Features of Key Analogs
Table 2: Reaction Conditions and Outcomes
Antibacterial and Antitubercular Profiles
- Sulfonic Acid Derivatives : Exhibit MIC values of 4–32 µg/mL against Mycobacterium tuberculosis and Gram-positive bacteria (S. aureus, B. subtilis). Polar sulfonic acid groups enhance solubility but may limit membrane permeability .
- This mechanism is distinct from sulfonic acid derivatives, which may act via electrostatic interactions .
- Chlorophenyl/Methoxyphenyl Derivatives : Substitutents like chloro () or methoxy () enhance lipophilicity, improving penetration into bacterial membranes but reducing aqueous solubility.
Enzyme Inhibition and Other Activities
- Tyrosinase Inhibition : highlights 5H-thiazolo[3,2-a]pyrimidine-6-carboxylates (e.g., 6f, 6g) with IC50 values <10 µM. Electron-withdrawing groups (nitro, bromo) enhance binding to the enzyme’s active site .
- Anticancer Potential: Derivatives with hydroxybenzoyl groups () show moderate cytotoxicity, likely due to intercalation or protein binding.
Physicochemical and Pharmacokinetic Considerations
- Solubility : Sulfamoyl and sulfonic acid groups improve aqueous solubility but may reduce blood-brain barrier penetration.
- Metabolic Stability : Carboxamide linkages (vs. esters) resist hydrolysis, enhancing oral bioavailability .
- Crystal Packing : Hydrogen-bonding networks (e.g., sulfamoyl NH2 groups) influence crystallization behavior and stability .
Biological Activity
The compound 5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a member of the thiazolopyrimidine family, which has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of thiazolopyrimidine derivatives typically involves the reaction of thiouracils with various electrophiles. For the specific compound , the synthesis may follow pathways similar to those outlined in recent studies involving thiazolo[3,2-a]pyrimidines. The formation of these compounds often involves high regioselectivity and yields, as observed in reactions with chloroethynylphosphonates and substituted thiouracils .
Biological Activity
The biological activity of 5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has been investigated in several studies, highlighting its potential therapeutic applications:
- Antitumor Activity : Thiazolopyrimidine derivatives have shown significant inhibitory effects against various cancer cell lines. A study indicated that modifications on the thiazolopyrimidine scaffold could enhance cytotoxicity against tumor cells, suggesting a promising avenue for cancer treatment .
- Anti-inflammatory Effects : Compounds within this class have demonstrated anti-inflammatory properties. For instance, related thiazolo[3,2-a]pyrimidines were tested for their ability to reduce inflammation in animal models, showing moderate activity comparable to established anti-inflammatory drugs like indomethacin .
- Acetylcholinesterase Inhibition : Some derivatives have been evaluated for their potential as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The structure-activity relationship (SAR) studies indicate that certain substitutions on the thiazolopyrimidine core can enhance this inhibitory activity .
Case Studies
- Antitumor Efficacy : In a study examining a series of thiazolo[3,2-a]pyrimidines, compounds similar to 5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide were tested against human cancer cell lines. Results showed that these compounds exhibited IC50 values in the micromolar range, indicating significant cytotoxicity and potential for further development as antitumor agents .
- Inflammation Model : In an experimental model of acute lung injury, thiazolo[3,2-a]pyrimidine derivatives were administered to assess their anti-inflammatory effects. The results demonstrated a reduction in inflammatory markers and improved outcomes compared to control groups, supporting their use as therapeutic agents for inflammatory conditions .
Research Findings
Recent research has focused on optimizing the biological activity of thiazolopyrimidine derivatives through structural modifications. Key findings include:
- Structure-Activity Relationships (SAR) : Variations in substituents at positions 4 and 5 of the thiazolopyrimidine ring significantly influence biological activity. For example, sulfonamide groups enhance solubility and bioavailability while maintaining or improving pharmacological effects .
- Mechanisms of Action : Investigations into the mechanisms by which these compounds exert their effects have revealed interactions with specific biological targets such as enzymes involved in inflammation and cancer progression. This understanding aids in designing more effective derivatives with targeted actions.
Q & A
Q. What are the standard synthetic routes for preparing 5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves multi-step pathways starting with a thiazolo[3,2-a]pyrimidine precursor and functionalizing the carboxamide group. Key steps include:
- Coupling Reactions : Reacting 4-sulfamoylphenethylamine with activated carboxylic acid derivatives (e.g., acid chlorides) under anhydrous conditions.
- Cyclization : Using acetic acid or DMF as solvents at reflux temperatures (80–120°C) to form the thiazolo-pyrimidine core.
- Microwave-Assisted Synthesis : Enhances reaction efficiency (yields >75%) by reducing time from hours to minutes .
Critical Conditions : - Catalysts : Palladium or copper catalysts for cross-coupling steps .
- Purification : Column chromatography with ethyl acetate/hexane gradients to isolate high-purity product.
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR verify substituent positions and aromatic proton environments (e.g., sulfamoyl group resonance at δ 7.5–8.0 ppm) .
- X-Ray Crystallography : Resolves bond lengths and dihedral angles (e.g., thiazole-pyrimidine core puckering, validated by DFT calculations) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1680 cm) and sulfonamide (S=O, ~1350 cm) functional groups .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC values against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity) .
- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess EC values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
Methodological Answer:
- Dose-Response Curves : Establish consistency in potency metrics (e.g., IC, EC) across multiple cell lines or enzyme isoforms .
- Binding Affinity Assays : Surface plasmon resonance (SPR) or ITC to quantify target interactions (e.g., dissociation constants, K) .
- Structural Analysis : Compare X-ray co-crystallography data with conflicting studies to identify binding mode discrepancies .
Q. What strategies are employed to establish structure-activity relationships (SAR) for optimizing target affinity?
Methodological Answer:
- Systematic Substituent Variation : Synthesize derivatives with modified sulfamoyl or phenethyl groups to assess steric/electronic effects .
- Computational Modeling :
- Molecular Docking : Predict binding poses against target proteins (e.g., kinases) using AutoDock Vina .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to correlate reactivity with biological activity .
- Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .
Q. What methodologies are used to assess pharmacokinetic properties like solubility and metabolic stability?
Methodological Answer:
- Solubility Profiling : Shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) .
- Permeability Assays : Parallel artificial membrane permeability assay (PAMPA) to predict intestinal absorption .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- CYP450 Inhibition Screening : Fluorescent probes to assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
